N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine
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Overview
Description
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different functionalized cyclobutanamine derivatives .
Scientific Research Applications
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanamine moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: This compound shares the bromine and methyl substituents on the benzene ring but lacks the cyclobutanamine moiety.
4-Bromo-3-methoxy-N-methylbenzamide: This compound has a similar bromine substitution but differs in the presence of a methoxy group and a benzamide structure.
Uniqueness
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJCZKCMUROFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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